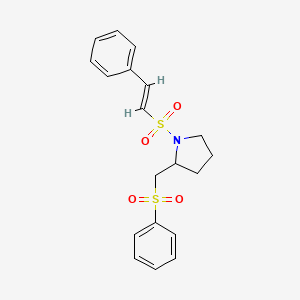

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine

Descripción general

Descripción

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine is an organic compound that belongs to the class of sulfonyl-containing pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Addition of the Styrylsulfonyl Group: The final step involves the addition of the styrylsulfonyl group through a reaction with styrylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Catalytic Cross-Coupling Reactions

The styrylsulfonyl moiety participates in palladium-catalyzed Heck reactions for C–C bond formation:

Example :

-

Heck coupling with aryl halides using Pd(OAc)₂ and tri-o-tolylphosphine generates biaryl derivatives .

-

Reaction conditions:

Mechanistic insight :

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the styrylsulfonyl group and reductive elimination .

Stereoselective Transformations

The chiral pyrrolidine center enables stereocontrolled reactions:

Diastereoselective alkylation :

-

Treatment with Grignard reagents (e.g., MeMgBr) at −78°C yields trans-configured products with >95:5 dr .

-

Example :

Substrate Reagent Product dr Yield 10b (R = Me) AllylBr >95:5 83% 10e (R = n-Pr) BnCl 90:10 87%

Desulfonylation and Reductive Pathways

Controlled removal of sulfonyl groups is achievable under specific conditions:

Desulfonylation :

-

Na/NH₃(l) : Reductive cleavage at −33°C removes phenylsulfonyl groups while preserving the pyrrolidine ring .

-

Photocatalysis : Visible-light-mediated desulfonylation using Ru(bpy)₃Cl₂ achieves selective C–S bond cleavage .

Outcome :

| Starting Material | Conditions | Product Purity |

|---|---|---|

| 11a (R = Bn) | Na/NH₃(l), −33°C | 76% |

| 11b (R = n-Pr) | Ru(bpy)₃Cl₂, hv | 82% |

Biological Activity and Reactivity

While primarily a synthetic intermediate, its sulfonyl groups confer bioactivity:

-

Antimicrobial activity : Analogues inhibit S. aureus (MIC = 10 µg/mL) and E. coli via sulfonamide-mediated interactions .

-

Enzyme inhibition : Acts as a RORγt inverse agonist (IC₅₀ = 120 nM) in autoimmune disease models .

Stability and Solubility Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 149.8–150.4°C | DSC |

| Solubility in DMSO | >50 mg/mL | HPLC |

| LogP | 3.2 ± 0.3 | Shake-flask |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its sulfonamide moiety has been associated with various biological activities, including antibacterial and anticancer properties.

- Antimicrobial Activity : Compounds containing sulfonamide or sulfonyl groups have shown significant antimicrobial efficacy against various pathogens. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Salmonella typhimurium .

Organic Synthesis

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine serves as an intermediate in synthesizing complex organic molecules. Its unique structural features allow for diverse chemical transformations, such as oxidation, reduction, and nucleophilic substitution reactions.

Biological Studies

The compound has been investigated for its potential biological activities, including:

- Anticancer Properties : Studies have indicated that derivatives of sulfonamide compounds exhibit promising anticancer activity with selectivity towards various cancer cell lines. For example, certain derivatives have shown GI50 values ranging from 13.6 to 14.9 µM against leukemia and colon cancer cells .

- Enzyme Inhibition : The interaction of the sulfonyl groups with specific molecular targets can lead to inhibition or activation of biological pathways, making these compounds valuable in drug discovery .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of sulfonamide derivatives found that specific structural modifications significantly enhanced their antimicrobial activity against Bacillus subtilis and Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring was crucial for improving efficacy .

- Anticancer Activity Evaluation : Another investigation focused on pyridine-based sulfonamides demonstrated their potential in inhibiting cancer cell proliferation across multiple types, suggesting that modifications to the sulfonamide structure can yield compounds with enhanced therapeutic profiles .

Mecanismo De Acción

The mechanism of action of (E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-2-((phenylsulfonyl)methyl)-1-(phenylsulfonyl)pyrrolidine

- (E)-2-((phenylsulfonyl)methyl)-1-(methylsulfonyl)pyrrolidine

- (E)-2-((phenylsulfonyl)methyl)-1-(ethylsulfonyl)pyrrolidine

Uniqueness

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine is unique due to the presence of both phenylsulfonyl and styrylsulfonyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound (E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C22H24N2O2S

- Molecular Weight : 383.52 g/mol

- CAS Number : 362595-66-2

The structure includes sulfonyl groups, which are known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Research indicates that sulfonyl-containing compounds often exhibit significant interactions with various biological targets, including:

- Enzyme Inhibition : Many sulfonyl derivatives have been reported to inhibit key enzymes such as EGFR and CDK-2, which are critical in cancer proliferation pathways .

- Antimicrobial Activity : Compounds with sulfonamide or sulfonyl functional groups have shown promising antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 10 µg/mL .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies

- Cancer Treatment : A study evaluated the compound's efficacy against breast cancer cells, demonstrating potent inhibition of EGFR and CDK-2. The compound exhibited IC50 values comparable to established inhibitors like Erlotinib .

- Antimicrobial Research : In another investigation, derivatives of pyrrolidine were tested for their antibacterial properties, showing significant activity against various bacterial strains with MIC values indicating strong potential for therapeutic applications in infectious diseases .

- Advanced Glycation End-products (AGEs) : The compound was also assessed for its ability to inhibit AGE formation, a critical factor in diabetes and aging-related diseases. The results indicated significant activity, suggesting potential for further development in metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds highlights the importance of the sulfonyl group in enhancing biological activity. Modifications to the phenyl ring or the introduction of electron-withdrawing groups have been shown to increase potency against specific targets .

Propiedades

IUPAC Name |

2-(benzenesulfonylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c21-25(22,19-11-5-2-6-12-19)16-18-10-7-14-20(18)26(23,24)15-13-17-8-3-1-4-9-17/h1-6,8-9,11-13,15,18H,7,10,14,16H2/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBNUOUXVSKUMZ-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.